YK-3-237 (CAS 1268159-09-6) is a synthetic boronic acid chalcone derivative primarily utilized as a selective activator of sirtuin-1 (SIRT1). Unlike broad-spectrum polyphenols, YK-3-237 is engineered to deacetylate mutant p53 (mtp53) at the K382 residue, leading to its targeted depletion and the subsequent upregulation of wild-type p53 target genes such as PUMA and NOXA[1]. In procurement and assay design, YK-3-237 is valued for its submicromolar efficacy in triple-negative breast cancer (TNBC) models and its distinct lack of tubulin-binding activity, differentiating it from its structural parent, combretastatin A-4 . It is highly soluble in anhydrous DMSO (up to 30 mg/mL), making it readily processable for high-throughput in vitro screening and long-term cell viability assays .
Substituting YK-3-237 with generic SIRT1 activators like resveratrol or structural analogs like combretastatin A-4 (CA-4) fundamentally alters experimental outcomes. While resveratrol is a widely available SIRT1 activator, it exhibits lower in vitro potency and requires higher concentrations to achieve comparable mtp53 deacetylation, risking off-target metabolic effects [1]. Conversely, substituting with CA-4 based on structural similarity introduces severe confounding variables; CA-4 is a potent tubulin polymerization inhibitor, whereas YK-3-237 has been chemically modified via a boronic acid group to abolish tubulin binding [2]. Consequently, utilizing these generic substitutes will either fail to isolate SIRT1-dependent mtp53 depletion or inadvertently trigger tubulin-mediated cytotoxicity, compromising the reproducibility of targeted oncological assays[3].
In comparative in vitro enzyme activation assays, YK-3-237 demonstrates higher potency than the standard SIRT1 activator resveratrol. YK-3-237 achieves maximal SIRT1 activation at 10 µM, effectively driving the deacetylation of mtp53 and reducing the long-term survival of SUM149PT breast cancer cells more efficiently than equivalent doses of resveratrol [1].
| Evidence Dimension | SIRT1 Activation & Cell Survival |
| Target Compound Data | Maximal SIRT1 activation at 10 µM; robust suppression of SUM149PT colony formation. |
| Comparator Or Baseline | Resveratrol (Standard baseline) |
| Quantified Difference | YK-3-237 exhibits greater in vitro SIRT1 activation potency and a stronger reduction in long-term cell survival compared to resveratrol. |
| Conditions | In vitro purified human SIRT1 enzyme assay and SUM149PT long-term survival assay (3-day treatment, 4-day recovery). |
Buyers requiring robust, low-concentration SIRT1 activation for long-term cell assays should procure YK-3-237 over generic resveratrol to ensure sustained pathway engagement.
Despite being a boronic acid chalcone analog of combretastatin A-4 (CA-4), YK-3-237 exhibits a completely divergent mechanism of action. While CA-4 is a well-known tubulin inhibitor, in vitro binding assays confirm that YK-3-237 does not bind to tubulin [1]. Instead, its anti-proliferative effects are driven by SIRT1-mediated deacetylation.
| Evidence Dimension | Tubulin Binding Affinity |
| Target Compound Data | No tubulin binding in vitro. |
| Comparator Or Baseline | Combretastatin A-4 (CA-4) (Potent tubulin binder) |
| Quantified Difference | Complete elimination of direct tubulin binding activity compared to the parent compound. |
| Conditions | In vitro tubulin binding assay. |
This guarantees that researchers studying SIRT1 pathways will not face confounding cytotoxicity from tubulin disruption, making YK-3-237 the precise choice for mtp53 targeting.
YK-3-237 demonstrates high selectivity for triple-negative breast cancer (TNBC) cell lines harboring mutant p53 compared to wild-type p53 luminal lines. For instance, it inhibits the proliferation of the TNBC line HS578T with an IC50 of 0.160 µM, whereas the luminal line MCF7 requires an IC50 of 2.402 µM, representing a 15-fold difference in potency .
| Evidence Dimension | Anti-proliferative IC50 |
| Target Compound Data | IC50 = 0.160 ± 0.043 µM (HS578T cells) |
| Comparator Or Baseline | IC50 = 2.402 ± 0.256 µM (MCF7 WTp53 cells) |
| Quantified Difference | 15-fold higher potency against mtp53 TNBC cells versus WTp53 luminal cells. |
| Conditions | 72-hour cell viability (MTT) assay across a panel of breast cancer cell lines. |
Procurement of YK-3-237 is justified for screening programs that require a compound capable of selectively targeting mutant p53 over wild-type p53.
YK-3-237 is insoluble in water, which necessitates specific handling protocols for in vitro and in vivo assays. It achieves excellent solubility in anhydrous DMSO (up to 25-30 mg/mL) and ethanol (up to 10-19 mg/mL) . However, vendors note that moisture-contaminated DMSO can significantly reduce solubility, requiring the use of fresh, anhydrous solvent to maintain a stable stock solution .
| Evidence Dimension | Maximum Solubility |
| Target Compound Data | 25-30 mg/mL in anhydrous DMSO. |
| Comparator Or Baseline | Aqueous buffers (Insoluble) / Moisture-contaminated DMSO (Reduced solubility) |
| Quantified Difference | Complete transition from insoluble in water to highly processable in anhydrous organic solvents. |
| Conditions | Standard laboratory temperature, fresh anhydrous DMSO vs. moisture-contaminated DMSO. |
Technical buyers and lab managers must ensure the concurrent procurement of anhydrous DMSO to prevent precipitation and ensure reproducible dosing in high-throughput screens.
Because YK-3-237 selectively deacetylates the K382 residue of mutant p53 via SIRT1 activation, it is a highly effective reagent for in vitro and in vivo models focused on mutant p53 gain-of-function in triple-negative breast cancer (TNBC). It should be prioritized over generic SIRT1 activators when the explicit goal is to induce PARP-dependent apoptosis and G2/M cell cycle arrest in mtp53-carrying cell lines [1].
In structural activity relationship (SAR) studies or pathway mapping where combretastatin A-4 (CA-4) derivatives are evaluated, YK-3-237 serves as a critical tool compound. Its complete lack of tubulin binding allows researchers to decouple SIRT1 activation from the cytoskeletal disruption typically caused by chalcone-based CA-4 analogs [1].
Due to its higher in vitro potency compared to resveratrol and its high solubility in anhydrous DMSO (up to 30 mg/mL), YK-3-237 is an excellent positive control for high-throughput screening assays aimed at identifying novel SIRT1-activating compounds (STACs). It provides a reliable, low-micromolar baseline for maximal SIRT1 enzyme activation.